

AG3.0 Antibody: A Comprehensive Technical Guide for Primate Lentivirus Research

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Compound of Interest

Compound Name: AG3.0

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Introduction

The **AG3.0** monoclonal antibody is a critical tool for researchers studying primate lentiviruses, including Simian Immunodeficiency Virus (SIV) and Human Immunodeficiency Virus (HIV). This murine IgG1 antibody exhibits broad cross-reactivity with the Gag capsid protein (p24-27) and its precursors across several major primate lentivirus lineages. Its ability to recognize a conserved epitope makes it invaluable for the detection and quantification of a wide range of HIV/SIV capsid antigens, facilitating studies in viral pathogenesis, vaccine development, and antiviral drug discovery. This guide provides an in-depth overview of the **AG3.0** antibody, including its generation, binding characteristics, and detailed protocols for its application in key immunoassays.

Core Data Summary

The following tables summarize the key quantitative data regarding the **AG3.0** antibody's cross-reactivity and binding affinity, enabling at-a-glance comparison for researchers selecting reagents for their studies.

Table 1: Cross-Reactivity of AG3.0 Antibody with Primate Lentiviruses

Lentivirus Lineage	Virus/Isolate	Reactivity (Immunoblotting)	Reactivity (Antigen Capture ELISA)
SIVagm	SIVagmVER	Positive	Positive
SIVagmGRI	Positive	Not Specified	Positive
SIVagmSAB	Positive	Positive	
SIVagmTAN	Positive	Not Specified	
SIVmac/HIV-2	SIVmac	Positive	
HIV-2	Positive	Positive	Positive
HIV-1	HIV-1	Positive	
SIVrcm	Not Specified	Not Specified	Positive
SIVsun	Not Specified	Not Specified	Negative
SIVlho	Not Specified	Not Specified	Negative
SIVsyk	Not Specified	Not Specified	Negative

Data compiled from Sanders-Beer et al.[\[1\]](#)[\[2\]](#)

Table 2: Binding Affinity of AG3.0 Antibody to SIV Gag Proteins

SIV Gag Protein	Apparent Dissociation Constant (kD)
SIVagmVer	3.7 nM
SIVmac	20 nM
SIVagmSab	35 nM

Data obtained using Surface Plasmon Resonance (SPR) analysis.[\[1\]](#)

Experimental Protocols

This section provides detailed methodologies for the key experiments involving the **AG3.0** antibody. These protocols are based on the procedures described in the primary literature and supplemented with established methodologies in the field.

Production of **AG3.0** Monoclonal Antibody via Hybridoma Technology

This protocol outlines the generation of the **AG3.0** antibody-producing hybridoma cell line.

Materials:

- BALB/c mice
- Whole inactivated SIVagmTYO-1 (antigen)
- Myeloma cell line (e.g., SP2/0-Ag14)
- Polyethylene glycol (PEG)
- Hypoxanthine-aminopterin-thymidine (HAT) medium
- Hypoxanthine-thymidine (HT) medium
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, L-glutamine, and antibiotics)
- 96-well cell culture plates
- ELISA plates and reagents for screening

Procedure:

- Immunization: Immunize BALB/c mice with the whole inactivated SIVagmTYO-1 antigen. A typical immunization schedule involves an initial intraperitoneal injection with complete Freund's adjuvant, followed by booster injections with incomplete Freund's adjuvant at 2-3 week intervals. The final boost should be administered intravenously or intraperitoneally without adjuvant 3-4 days before fusion.

- **Spleen Cell Preparation:** Euthanize the mouse with the highest antibody titer and aseptically remove the spleen. Prepare a single-cell suspension of splenocytes by gently disrupting the spleen tissue and passing the cells through a sterile mesh.
- **Myeloma Cell Preparation:** Culture the myeloma cells in complete medium, ensuring they are in the logarithmic growth phase on the day of fusion.
- **Cell Fusion:** Mix the splenocytes and myeloma cells at a ratio of approximately 5:1 to 10:1. Co-pellet the cells by centrifugation and remove the supernatant. Add pre-warmed PEG dropwise to the cell pellet to induce fusion.
- **Hybridoma Selection:** Resuspend the fused cells in HAT medium and plate them into 96-well plates containing a feeder layer of cells (e.g., mouse peritoneal macrophages). The HAT medium selects for fused hybridoma cells, as unfused myeloma cells are sensitive to aminopterin, and unfused B-cells have a limited lifespan.
- **Screening:** After 10-14 days, screen the supernatants from wells with growing hybridoma colonies for the presence of the desired antibody using an ELISA coated with the SIVagmTYO-1 antigen.
- **Cloning:** Expand and subclone the positive hybridoma cultures by limiting dilution to ensure monoclonality. The clone designated **AG3.0** was selected for its broad reactivity.[\[1\]](#)[\[3\]](#)
- **Antibody Production and Purification:** Grow the selected **AG3.0** hybridoma clone in larger volumes of culture medium. The monoclonal antibody can be purified from the culture supernatant using Protein G affinity chromatography.

Epitope Mapping of the AG3.0 Antibody

This protocol describes the identification of the specific amino acid sequence recognized by the **AG3.0** antibody.

Materials:

- Purified **AG3.0** monoclonal antibody

- A library of overlapping synthetic peptides spanning the sequence of the SIVmac251 Gag protein (e.g., 20-mer peptides with a 10-amino acid overlap).
- Finer-resolution peptides for precise epitope identification (e.g., 13-mers with a 12-amino acid overlap).
- ELISA plates or cellulose membranes for peptide immobilization
- Blocking buffer (e.g., PBS with 5% non-fat milk)
- Wash buffer (e.g., PBS with 0.05% Tween-20)
- HRP-conjugated anti-mouse IgG secondary antibody
- TMB substrate and stop solution
- Chemiluminescence detection reagents (for membrane-based assays)

Procedure:

- Peptide Immobilization:
 - ELISA-based: Coat the wells of an ELISA plate with the synthetic peptides.
 - Membrane-based: Synthesize the peptides directly onto a cellulose membrane.
- Blocking: Block the non-specific binding sites on the plate or membrane with blocking buffer for 1 hour at room temperature.
- Primary Antibody Incubation: Add the purified **AG3.0** antibody to the wells or membrane and incubate for 1-2 hours at room temperature.
- Washing: Wash the plate or membrane several times with wash buffer to remove unbound antibody.
- Secondary Antibody Incubation: Add the HRP-conjugated anti-mouse IgG secondary antibody and incubate for 1 hour at room temperature.

- Washing: Repeat the washing step.
- Detection:
 - ELISA-based: Add TMB substrate and incubate until a color develops. Stop the reaction with a stop solution and measure the absorbance at 450 nm.
 - Membrane-based: Use a chemiluminescence substrate and visualize the signal.
- Data Analysis: Identify the peptide(s) that show a strong signal, indicating binding of the **AG3.0** antibody. Further fine mapping with shorter, overlapping peptides can be used to determine the minimal epitope. The minimal epitope for **AG3.0** was identified as SPRTLNA. [\[1\]](#)

AG3.0-Based Antigen Capture ELISA

This protocol details the use of the **AG3.0** antibody in a sandwich ELISA format for the detection and quantification of primate lentivirus Gag antigens.

Materials:

- Purified **AG3.0** monoclonal antibody (capture antibody)
- Polyclonal anti-SIV antibodies from an infected animal or a biotinylated detection antibody.
- ELISA plates
- Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
- Wash buffer (e.g., PBS with 0.05% Tween-20)
- Blocking buffer (e.g., PBS with 1% BSA)
- Sample diluent
- Virus-containing samples (e.g., cell culture supernatants, plasma)
- Recombinant p24/p27 antigen standard

- HRP-conjugated secondary antibody (if using an unlabeled polyclonal detection antibody) or HRP-conjugated streptavidin (if using a biotinylated detection antibody)
- TMB substrate and stop solution

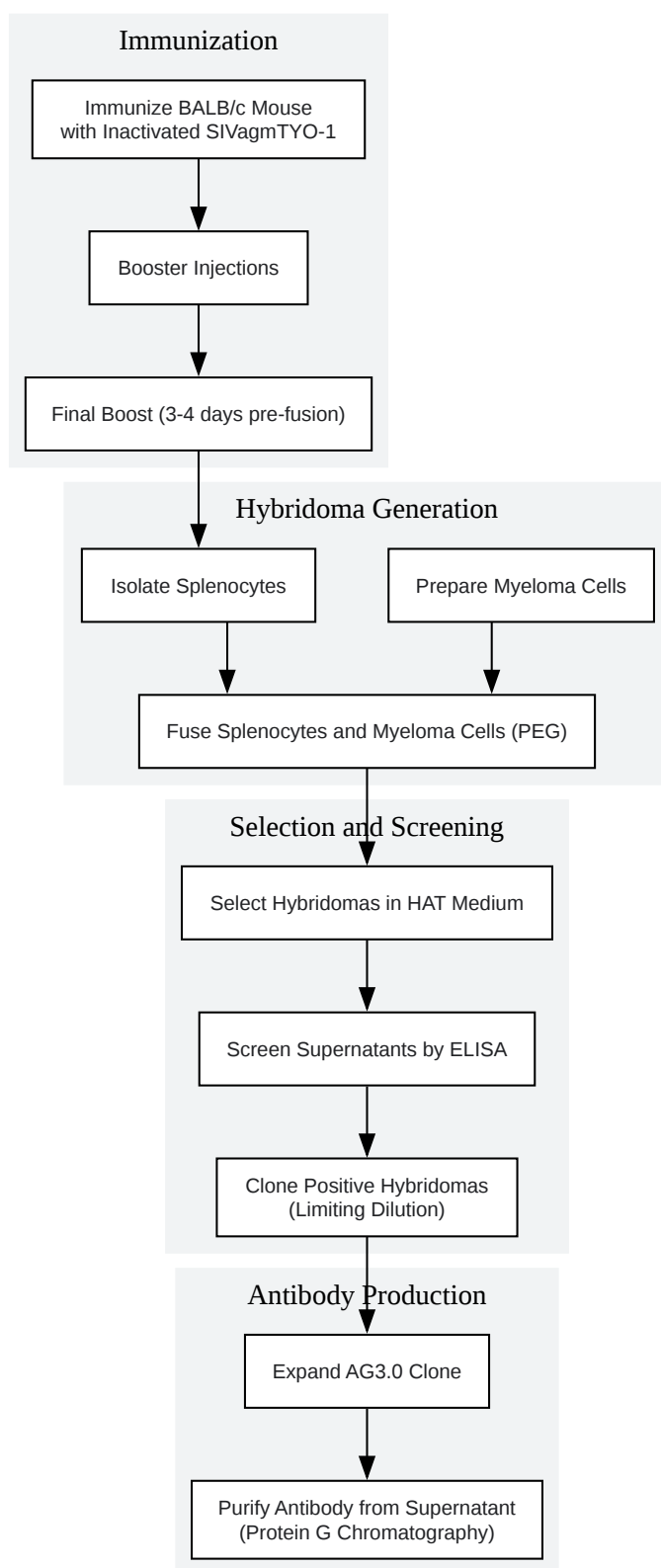
Procedure:

- Coating: Coat the wells of an ELISA plate with the purified **AG3.0** antibody (0.675 μ g/well) in coating buffer and incubate overnight at 4°C.^[1]
- Washing: Wash the plate three times with wash buffer.
- Blocking: Block the remaining protein-binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.
- Washing: Wash the plate as before.
- Sample and Standard Incubation: Add serially diluted recombinant p24/p27 standards and the virus-containing samples to the wells. Incubate for 2 hours at 37°C or overnight at 4°C.
- Washing: Wash the plate five times with wash buffer.
- Detection Antibody Incubation: Add the polyclonal anti-SIV antibodies or a biotinylated detection antibody and incubate for 1-2 hours at room temperature.
- Washing: Wash the plate as before.
- Enzyme Conjugate Incubation: If using an unlabeled polyclonal detection antibody, add an HRP-conjugated anti-species IgG. If using a biotinylated detection antibody, add HRP-conjugated streptavidin. Incubate for 1 hour at room temperature.
- Washing: Wash the plate thoroughly.
- Substrate Reaction: Add TMB substrate to each well and incubate in the dark at room temperature until a color develops.
- Stop Reaction: Stop the reaction by adding a stop solution.

- Read Plate: Measure the absorbance at 450 nm using a microplate reader.
- Data Analysis: Generate a standard curve from the absorbance values of the recombinant antigen standards. Use this curve to determine the concentration of the Gag antigen in the samples. The lower limit of detection for this assay is approximately 100 pg/ml of HIV-1 Gag p24.^{[1][4]}

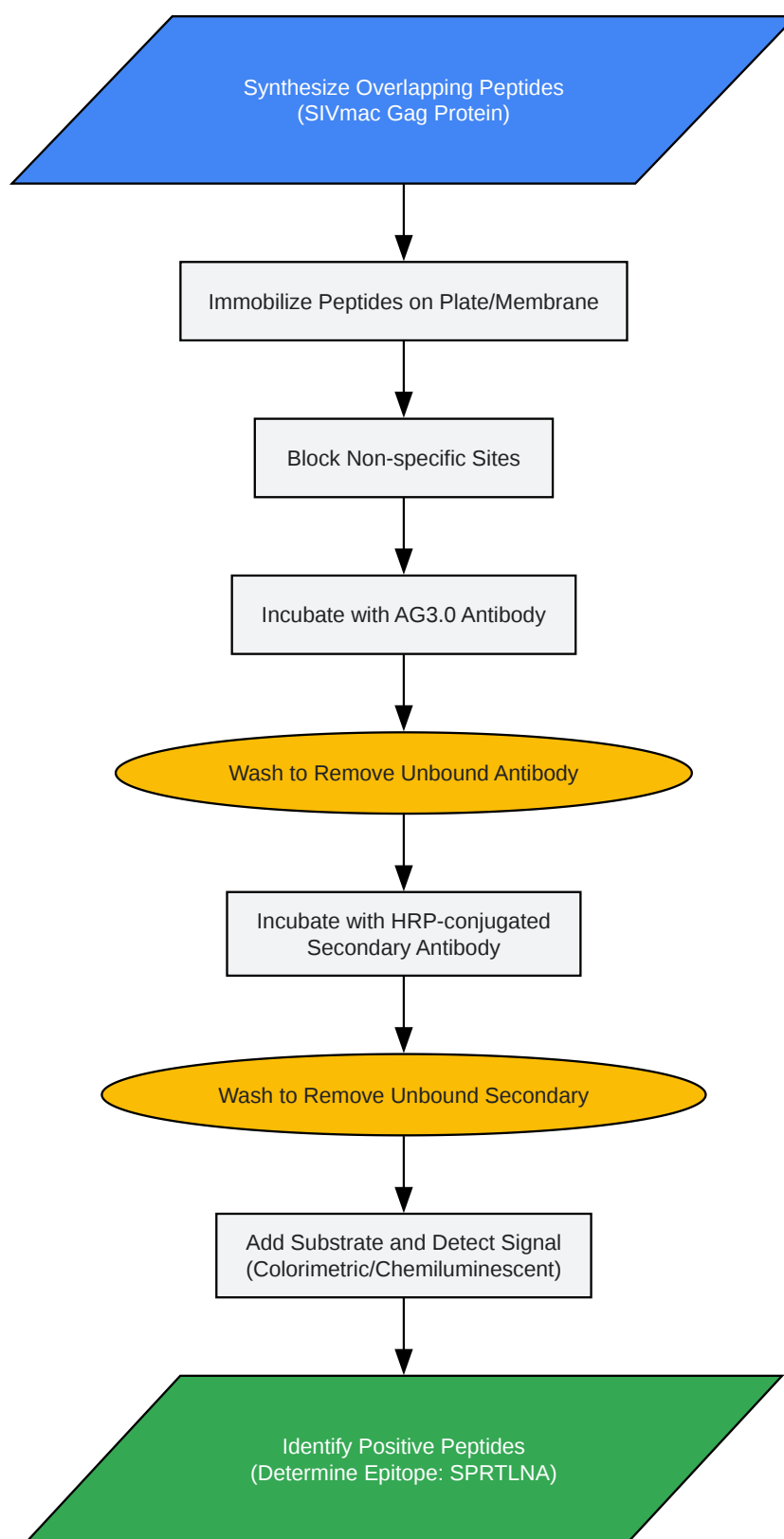
Visualizations: Experimental Workflows

The following diagrams illustrate the workflows for the key experimental procedures described above.



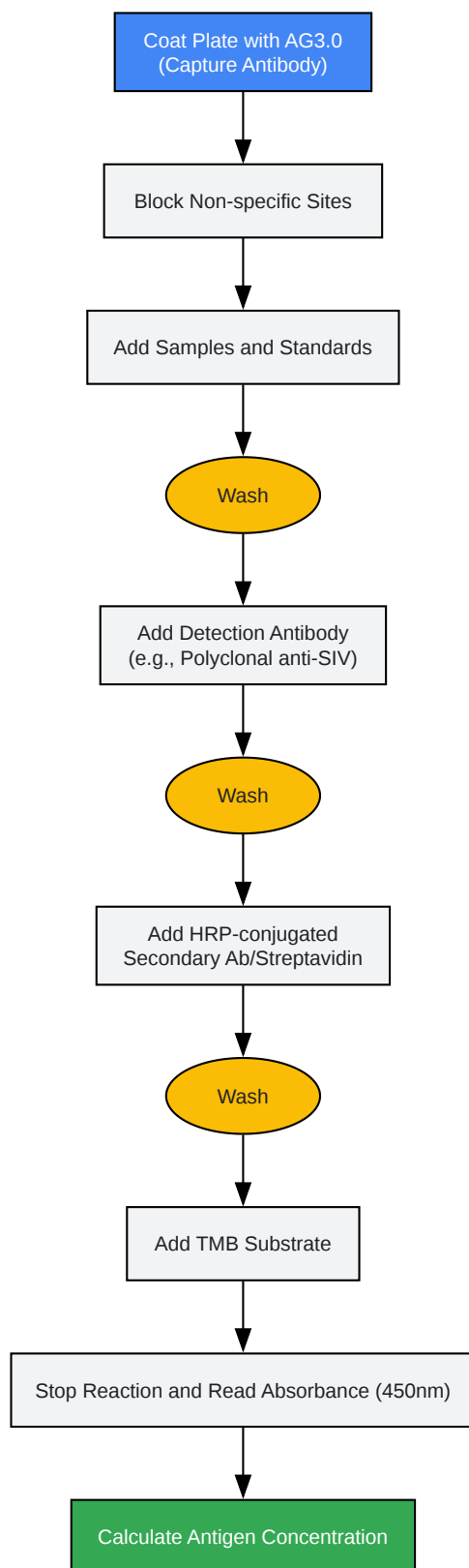
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Caption: Workflow for the production of the **AG3.0** monoclonal antibody.



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Caption: Workflow for epitope mapping of the **AG3.0** antibody.



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Caption: Workflow for the **AG3.0**-based antigen capture ELISA.

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